molecular formula C9H12O2S B1296340 4-(Methylthio)-6-(hydroxymethyl)-o-cresol CAS No. 32867-65-5

4-(Methylthio)-6-(hydroxymethyl)-o-cresol

Cat. No.: B1296340
CAS No.: 32867-65-5
M. Wt: 184.26 g/mol
InChI Key: KXBVWXBKFNILQH-UHFFFAOYSA-N
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Description

4-(Methylthio)-6-(hydroxymethyl)-o-cresol is an organic compound characterized by the presence of a methylthio group (-SCH3) and a hydroxymethyl group (-CH2OH) attached to a cresol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of thioanisole as a starting material, which undergoes a series of reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of 4-(Methylthio)-6-(hydroxymethyl)-o-cresol may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6-(hydroxymethyl)-o-cresol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted cresol derivatives.

Scientific Research Applications

4-(Methylthio)-6-(hydroxymethyl)-o-cresol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6-(hydroxymethyl)-o-cresol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the methylthio group can influence the compound’s lipophilicity and reactivity. These interactions can affect various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)-6-(hydroxymethyl)-o-cresol is unique due to its specific substitution pattern on the cresol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(hydroxymethyl)-6-methyl-4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-6-3-8(12-2)4-7(5-10)9(6)11/h3-4,10-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBVWXBKFNILQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303202
Record name 4-(Methylthio)-6-(hydroxymethyl)-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32867-65-5
Record name 32867-65-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Methylthio)-6-(hydroxymethyl)-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-methyl-5-(methylthio)-benzyl alcohol
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